molecular formula C18H19N3O2S B269122 3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide

3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide

Cat. No. B269122
M. Wt: 341.4 g/mol
InChI Key: ZYGOOMUWCYDEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and modulate the activity of key enzymes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide in lab experiments is its high potency and selectivity towards specific targets. However, the compound also has certain limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in other fields, such as agriculture and environmental science. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce its toxicity, making it a safer and more effective drug candidate.
Conclusion
In conclusion, this compound is a promising compound that has significant potential in various scientific research fields. Its high potency and selectivity towards specific targets make it a valuable tool for studying the mechanisms of various cellular processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide involves the reaction of N-ethyl-N-phenylbenzamide with thioacetic acid followed by acetylation with acetic anhydride. The product obtained is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial and anticancer activity, making it a promising candidate for the development of novel drugs.

properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(acetylcarbamothioylamino)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C18H19N3O2S/c1-3-21(16-10-5-4-6-11-16)17(23)14-8-7-9-15(12-14)20-18(24)19-13(2)22/h4-12H,3H2,1-2H3,(H2,19,20,22,24)

InChI Key

ZYGOOMUWCYDEKJ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C

Origin of Product

United States

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